Cas no 491603-52-2 (2-methylquinolin-8-yl 3,4-dimethylbenzene-1-sulfonate)
2-methylquinolin-8-yl 3,4-dimethylbenzene-1-sulfonate Chemical and Physical Properties
Names and Identifiers
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- 2-methylquinolin-8-yl 3,4-dimethylbenzene-1-sulfonate
- (2-methylquinolin-8-yl) 3,4-dimethylbenzenesulfonate
- AKOS000595680
- F1175-0661
- 491603-52-2
- 2-methylquinolin-8-yl 3,4-dimethylbenzenesulfonate
- Z45471296
- Benzenesulfonic acid, 3,4-dimethyl-, 2-methyl-8-quinolinyl ester
-
- Inchi: 1S/C18H17NO3S/c1-12-7-10-16(11-13(12)2)23(20,21)22-17-6-4-5-15-9-8-14(3)19-18(15)17/h4-11H,1-3H3
- InChI Key: ARBVCCRYHNCPGC-UHFFFAOYSA-N
- SMILES: C1(S(OC2=C3C(=CC=C2)C=CC(C)=N3)(=O)=O)=CC=C(C)C(C)=C1
Computed Properties
- Exact Mass: 327.09291458g/mol
- Monoisotopic Mass: 327.09291458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 501
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 64.6Ų
Experimental Properties
- Density: 1.262±0.06 g/cm3(Predicted)
- Boiling Point: 509.9±50.0 °C(Predicted)
- pka: 2.51±0.50(Predicted)
2-methylquinolin-8-yl 3,4-dimethylbenzene-1-sulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1175-0661-2μmol |
2-methylquinolin-8-yl 3,4-dimethylbenzene-1-sulfonate |
491603-52-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1175-0661-5μmol |
2-methylquinolin-8-yl 3,4-dimethylbenzene-1-sulfonate |
491603-52-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1175-0661-10μmol |
2-methylquinolin-8-yl 3,4-dimethylbenzene-1-sulfonate |
491603-52-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1175-0661-20μmol |
2-methylquinolin-8-yl 3,4-dimethylbenzene-1-sulfonate |
491603-52-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1175-0661-1mg |
2-methylquinolin-8-yl 3,4-dimethylbenzene-1-sulfonate |
491603-52-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1175-0661-2mg |
2-methylquinolin-8-yl 3,4-dimethylbenzene-1-sulfonate |
491603-52-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1175-0661-3mg |
2-methylquinolin-8-yl 3,4-dimethylbenzene-1-sulfonate |
491603-52-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1175-0661-4mg |
2-methylquinolin-8-yl 3,4-dimethylbenzene-1-sulfonate |
491603-52-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1175-0661-5mg |
2-methylquinolin-8-yl 3,4-dimethylbenzene-1-sulfonate |
491603-52-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1175-0661-10mg |
2-methylquinolin-8-yl 3,4-dimethylbenzene-1-sulfonate |
491603-52-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-methylquinolin-8-yl 3,4-dimethylbenzene-1-sulfonate Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-methylquinolin-8-yl 3,4-dimethylbenzene-1-sulfonate
Introduction to 2-Methylquinolin-8-Yl 3,4-Dimethylbenzene-1-Sulfonate (CAS No. 491603-52-2)
The compound 2-Methylquinolin-8-Yl 3,4-Dimethylbenzene-1-Sulfonate, identified by the CAS number 491603-52-2, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a quinoline derivative with a sulfonate group, making it a versatile building block for advanced chemical synthesis.
Recent studies have highlighted the potential of this compound in the development of novel materials for optoelectronic devices. The quinoline moiety in the molecule is known for its strong electron-withdrawing properties, which are critical in enhancing the performance of organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have demonstrated that incorporating 2-Methylquinolin-8-Yl 3,4-Dimethylbenzene-1-Sulfonate into polymer blends can significantly improve charge transport properties, leading to more efficient energy conversion rates.
In addition to its role in materials science, this compound has also shown promise in pharmaceutical research. The sulfonate group attached to the benzene ring enhances the compound's solubility in polar solvents, making it an ideal candidate for drug delivery systems. Recent experiments have explored its use as a carrier for hydrophobic drugs, where its amphiphilic nature facilitates drug encapsulation and controlled release.
The synthesis of 2-Methylquinolin-8-Yl 3,4-Dimethylbenzene-1-Sulfonate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the quinoline derivative through cyclization reactions and the subsequent sulfonation of the aromatic ring under controlled conditions. These methods ensure high purity and structural integrity, which are essential for maintaining the compound's desired properties.
From an environmental standpoint, this compound has been evaluated for its biodegradability and toxicity profile. Studies indicate that it exhibits low toxicity to aquatic organisms and undergoes rapid biodegradation under aerobic conditions. These findings are particularly important for industries that prioritize sustainability and eco-friendly chemical production.
In conclusion, 2-Methylquinolin-8-Yl 3,4-Dimethylbenzene-1-Sulfonate (CAS No. 491603-52-2) stands out as a multifaceted compound with applications spanning materials science, pharmaceuticals, and environmental chemistry. Its unique structure and functional groups make it a valuable tool for researchers and developers seeking innovative solutions in these fields.
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